3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide
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Overview
Description
3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide is a deuterium-labeled analogue of rac-AS-703026, which is an orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (MEK1/2). This compound has potential antineoplastic activity and is used in various scientific research applications.
Preparation Methods
The synthesis of 3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide involves the incorporation of deuterium atoms into the molecular structure of rac-AS-703026. The synthetic route typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving custom synthesis and strict process parameter control to ensure product quality .
Chemical Reactions Analysis
3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide is used in various scientific research applications, including:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: It is used to study metabolic pathways and enzyme kinetics.
Medicine: It is used in the development of new therapeutic agents and in the study of disease mechanisms.
Industry: It is used in the production of stable isotope-labeled compounds for various applications
Mechanism of Action
3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide exerts its effects by selectively inhibiting MEK1 and MEK2, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This inhibition prevents the activation of downstream effector proteins and transcription factors, leading to the suppression of cell proliferation and induction of apoptosis. The molecular targets and pathways involved include the Ras-Raf-MEK-ERK pathway .
Comparison with Similar Compounds
3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide is similar to other MEK1/2 inhibitors, such as Pimasertib (AS-703026). this compound is unique due to its deuterium labeling, which provides advantages in terms of stability and metabolic profiling. Similar compounds include:
Properties
IUPAC Name |
3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/i6D2,8D2,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUAUNHCRHHYNE-GRGKKBJQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)O)NC(=O)C1=C(C=NC=C1)NC2=C(C=C(C=C2)I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FIN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.